4-Hydroxy-6-methyl-3-[2-(4-methylsulfanylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyran-2-one
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Overview
Description
4-Hydroxy-6-methyl-3-[2-(4-methylsulfanylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyran-2-one is a complex organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes a pyranone ring, a benzothiazepine moiety, and a methylsulfanylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-3-[2-(4-methylsulfanylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyran-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through the condensation of malononitrile with substituted aromatic aldehydes in the presence of a base catalyst.
Introduction of the Benzothiazepine Moiety: The benzothiazepine ring is introduced via a cyclization reaction involving o-aminothiophenol and a suitable diketone.
Attachment of the Methylsulfanylphenyl Group: The final step involves the nucleophilic substitution reaction where the methylsulfanylphenyl group is attached to the benzothiazepine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-3-[2-(4-methylsulfanylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, where nucleophiles such as amines or thiols can replace the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
4-Hydroxy-6-methyl-3-[2-(4-methylsulfanylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-3-[2-(4-methylsulfanylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in metabolic pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Antimicrobial Action: Disrupting the cell membrane of microorganisms, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: A simpler pyranone derivative with similar chemical properties.
Benzothiazepine Derivatives: Compounds with a benzothiazepine moiety, known for their biological activities.
Methylsulfanylphenyl Compounds: Compounds containing a methylsulfanylphenyl group, often explored for their pharmacological properties.
Uniqueness
4-Hydroxy-6-methyl-3-[2-(4-methylsulfanylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyran-2-one is unique due to its combination of a pyranone ring, benzothiazepine moiety, and methylsulfanylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-hydroxy-6-methyl-3-[2-(4-methylsulfanylphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]pyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3S2/c1-13-11-18(24)21(22(25)26-13)17-12-20(14-7-9-15(27-2)10-8-14)28-19-6-4-3-5-16(19)23-17/h3-11,20,24H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAQKAONRBOIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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